N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)oxalamide
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Description
The compound “N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)oxalamide” is a complex organic molecule. It contains a 2,3-dihydrobenzo[b][1,4]dioxin moiety, a 4-methyl-1,2,3-thiadiazole moiety, and a piperidin-4-yl moiety .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 2,3-dihydrobenzo[b][1,4]dioxin-5-amine hydrochloride was synthesized from 2,3-dihydroxybenzoic acid via alkylation of phenolic hydroxyl group, azidation of carboxylic acid, Curtius rearrangement, hydrolysis, and salification . The synthesis process was characterized by ^1H-NMR analysis .Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with chromatin-bound nuclear proteins . These proteins facilitate DNA repair processes by catalyzing the poly (ADP)ribosylation (PARylation) of themselves (automodification) or on an array of DNA damage repair-associated target proteins (heteromodification) such as topoisomerase I/II, p53, histones, DNA polymerases, and DNA ligases .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through a nucleophilic attack . This interaction could lead to changes in the target proteins, potentially affecting their function and the overall biochemical pathways they are involved in .
Biochemical Pathways
Given its potential interaction with dna repair-associated proteins, it may influence pathways related to dna repair and cellular response to dna damage .
Result of Action
Given its potential interaction with dna repair-associated proteins, it may influence cellular processes related to dna repair and response to dna damage .
Properties
IUPAC Name |
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[[1-(4-methylthiadiazole-5-carbonyl)piperidin-4-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O5S/c1-12-17(31-24-23-12)20(28)25-6-4-13(5-7-25)11-21-18(26)19(27)22-14-2-3-15-16(10-14)30-9-8-29-15/h2-3,10,13H,4-9,11H2,1H3,(H,21,26)(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJCPFEVZKLDMNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCC(CC2)CNC(=O)C(=O)NC3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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